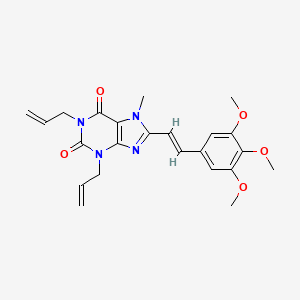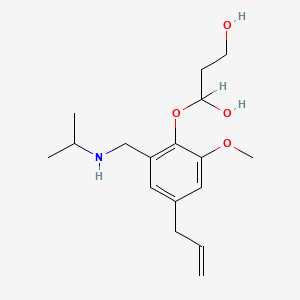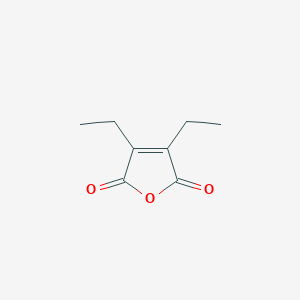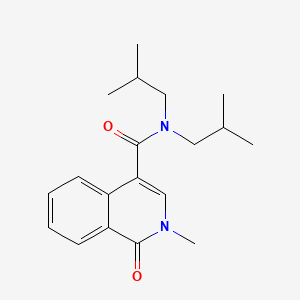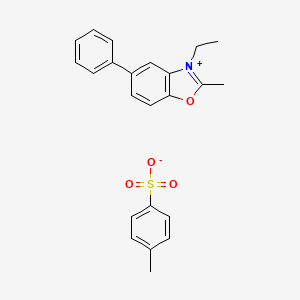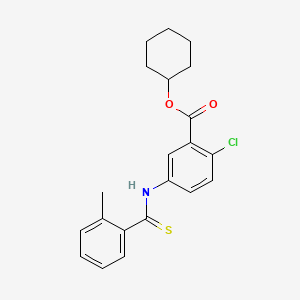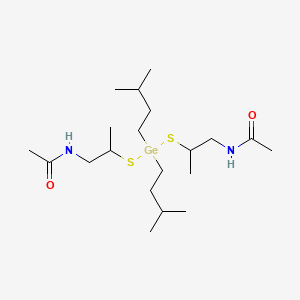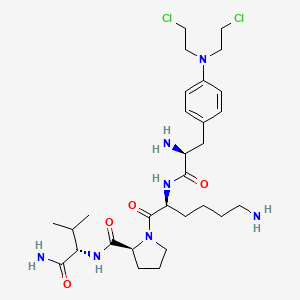
H-Mel-Lys-Pro-Val-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
H-Mel-Lys-Pro-Val-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline (PBS).
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Aplicaciones Científicas De Investigación
H-Mel-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pigmentation, immune response, and metabolic regulation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, skin disorders, and metabolic conditions.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Mecanismo De Acción
H-Mel-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in increased melanin production and other downstream effects, such as DNA damage repair and reduction of free radical production .
Comparación Con Compuestos Similares
Similar Compounds
Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.
Gamma-melanocyte stimulating hormone (gamma-MSH): A shorter peptide with distinct biological activities.
Adrenocorticotropic hormone (ACTH): Shares structural similarities and is derived from the same precursor protein, pro-opiomelanocortin (POMC).
Uniqueness
H-Mel-Lys-Pro-Val-NH2 is unique due to its specific sequence and high affinity for melanocortin receptors, particularly MC1R. This specificity allows it to play a critical role in pigmentation and other physiological processes .
Propiedades
Número CAS |
112983-69-4 |
|---|---|
Fórmula molecular |
C29H47Cl2N7O4 |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H47Cl2N7O4/c1-19(2)25(26(34)39)36-28(41)24-7-5-15-38(24)29(42)23(6-3-4-14-32)35-27(40)22(33)18-20-8-10-21(11-9-20)37(16-12-30)17-13-31/h8-11,19,22-25H,3-7,12-18,32-33H2,1-2H3,(H2,34,39)(H,35,40)(H,36,41)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
UKKXXLVQAHXYHP-QORCZRPOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


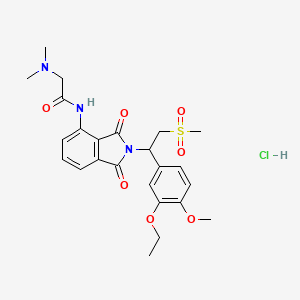

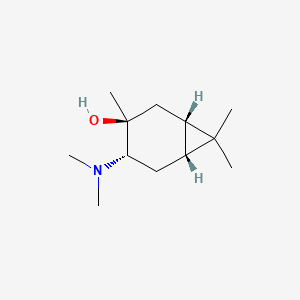
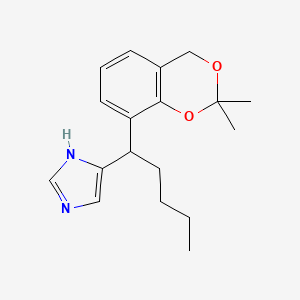
![3-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenol](/img/structure/B12737546.png)
